2,3-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline
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Overview
Description
(E)-N-(2,3-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a nitro group, a benzodioxole ring, and a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,3-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves a multi-step process:
Formation of the Benzodioxole Ring: The initial step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of the Methanimine Linkage: The final step involves the condensation of the nitrated benzodioxole derivative with 2,3-dimethylphenylamine under acidic or basic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,3-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodioxole or phenyl derivatives.
Scientific Research Applications
(E)-N-(2,3-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-N-(2,3-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and methanimine linkage play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2,3-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-4-YL)METHANIMINE: Similar structure but with a different position of the nitro group.
(E)-N-(2,3-DIMETHYLPHENYL)-1-(6-AMINO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-N-(2,3-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the methanimine linkage allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C16H14N2O4/c1-10-4-3-5-13(11(10)2)17-8-12-6-15-16(22-9-21-15)7-14(12)18(19)20/h3-8H,9H2,1-2H3 |
InChI Key |
SIYTWCLOONZSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
Origin of Product |
United States |
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